(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol
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Overview
Description
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound features a unique structure that includes a furan ring, an isoxazole ring, and a cyclobutyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . The furan ring can be introduced through various methods, including the reaction of furans with electrophiles or nucleophiles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. standard organic synthesis techniques involving the use of high-purity reagents and controlled reaction conditions are likely employed to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid, while reduction of the isoxazole ring can produce different isoxazoline derivatives.
Scientific Research Applications
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
Isoxazoline derivatives: Reduced forms of the isoxazole ring.
Furan derivatives: Compounds with similar furan ring structures.
Uniqueness
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is unique due to its combination of a furan ring, an isoxazole ring, and a cyclobutyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H13NO3/c14-8-12(4-2-5-12)11-7-10(16-13-11)9-3-1-6-15-9/h1,3,6-7,14H,2,4-5,8H2 |
InChI Key |
PGTRNEADUAWTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=NOC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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